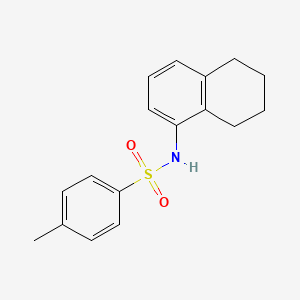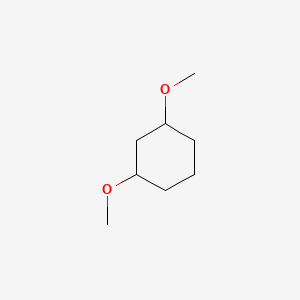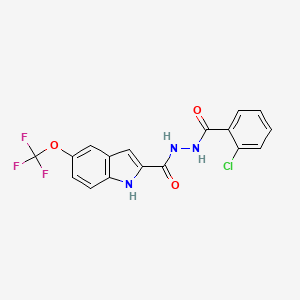![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid" represents a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential in organic synthesis. The interest in such compounds stems from their structural complexity and the pharmacological properties associated with their core structures.
Synthesis Analysis
Synthesis of similar compounds has been achieved through various methods. One notable synthesis involves the formation of Mannich bases from [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [2-oxo-1,2-dihydro-indol-3-ylidene]-hydrazide derivatives. These compounds were synthesized through reactions involving formaldehyde and secondary amines, showcasing the complexity and versatility of synthetic routes for such compounds (Havaldar & Patil, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing their potential as ATP/GTP site-directed inhibitors. For instance, IQA, a compound with a similar backbone, has been co-crystallized with maize CK2α, providing insights into the interaction between the compound and the ATP-binding pocket. This interaction is primarily driven by hydrophobic forces and non-polar interactions (Sarno et al., 2003).
Chemical Reactions and Properties
Chemical reactions of related compounds involve various transformations, including acylation, alkylation, and cyclization reactions, demonstrating the reactive versatility of the indoloquinazoline core structure. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of novel oxazolo and oxazinoquinazolines, highlighting the chemical reactivity and potential for diversification of these compounds (Chern et al., 1988).
Mecanismo De Acción
Target of Action
It is known that quinoxaline derivatives, which are structurally similar to this compound, have a wide range of targets, including various receptors and microorganisms .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Quinoxaline derivatives are known to affect a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |
Número CAS |
391670-48-7 |
Nombre del producto |
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid |
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |
Clave InChI |
INSBKYCYLCEBOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
Sinónimos |
(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |
Origen del producto |
United States |
Q & A
Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?
A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []
Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?
A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.
Q3: What are the limitations of the current research on IQA and what future directions could be explored?
A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



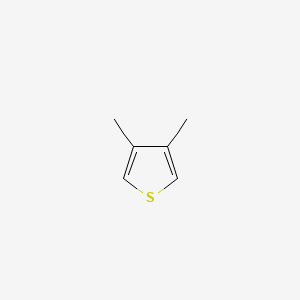
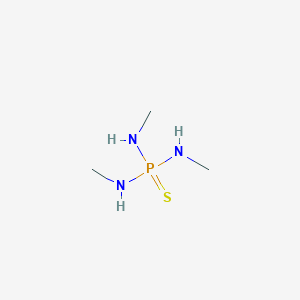

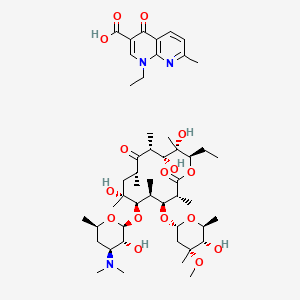
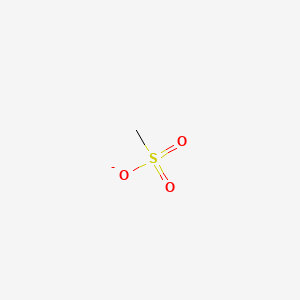
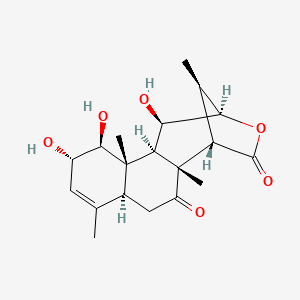

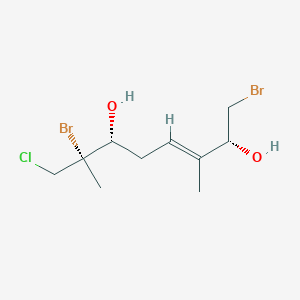
![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)
![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)

